molecular formula C23H25NO4 B1341362 Fmoc-1-amino-cyclohexane acetic acid CAS No. 282524-98-5

Fmoc-1-amino-cyclohexane acetic acid

Cat. No. B1341362
CAS RN: 282524-98-5
M. Wt: 379.4 g/mol
InChI Key: XAUDVWHRZVURNT-UHFFFAOYSA-N
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Description

Fmoc-1-amino-cyclohexane acetic acid (Fmoc-Ace) is an organic compound commonly used in the synthesis of peptides and other biologically relevant molecules. Fmoc-Ace is a derivative of the amino acid L-alanine, and is a key component of the Fmoc solid-phase peptide synthesis (SPPS) method. This method has revolutionized peptide synthesis and has enabled the rapid and efficient synthesis of peptides for a variety of applications, including drug discovery and development.

Scientific Research Applications

Peptidomimetic Chemistry and Solid Phase Synthesis

Fmoc-1-amino-cyclohexane acetic acid serves as a critical building block in the synthesis of peptidomimetics and in solid-phase peptide synthesis. This is evident from studies like the synthesis of bicyclic α-amino acids from L-ascorbic acid, showcasing its application in creating proline analogues suitable for peptidomimetic chemistry (Lalli et al., 2006). Moreover, Fmoc-protected amino acids, including those derived from this compound, are foundational in developing bioactive peptides and small proteins through solid-phase synthesis techniques (Fields & Noble, 2009).

Synthesis of Enantiomerically Pure Amino Acids

Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important constituent for helical β-peptides, is synthesized from trans-cyclohexane-1,2-dicarboxylic acid using this compound derivatives. This demonstrates the compound's utility in accessing both enantiomers of this crucial amino acid for peptide synthesis (Berkessel et al., 2002).

Self-Assembly and Material Fabrication

Fmoc-modified amino acids and peptides, including those based on this compound, have shown remarkable self-assembly properties. These materials offer significant potential in cell cultivation, bio-templating, drug delivery, and therapeutic applications due to their hydrophobicity and aromaticity. Such characteristics facilitate the formation of functional materials and structures in biomedical and material science research (Tao et al., 2016).

Supramolecular Hydrogels

The development of supramolecular hydrogels based on Fmoc-functionalized amino acids, including this compound derivatives, highlights their application in the biomedical field. These hydrogels are explored for their biocompatible and biodegradable properties, indicating their potential in antimicrobial activity and drug delivery systems (Croitoriu et al., 2021).

Mechanism of Action

Target of Action

Fmoc-1-amino-cyclohexane acetic acid, also known as (1-Fmoc-aminocyclohexyl)acetic acid, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . This allows for the selective deprotection of the amino group, enabling the formation of peptide bonds .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino group during the coupling reaction, preventing unwanted side reactions. Once the coupling is complete, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides . By protecting the amino group during peptide bond formation, it allows for the creation of peptides with a high degree of control over the sequence and length .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the stability of the Fmoc group can be affected by the presence of bases, which can remove the group . Additionally, the compound should be stored at room temperature for optimal stability . Safety precautions should also be taken to avoid dust formation and inhalation of the compound .

Safety and Hazards

When handling Fmoc-1-amino-cyclohexane acetic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, collect and arrange disposal, and keep the chemical in suitable and closed containers for disposal .

Biochemical Analysis

Biochemical Properties

Fmoc-1-amino-cyclohexane acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of the compound, allowing for selective deprotection and subsequent coupling with other amino acids . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases . The nature of these interactions is primarily based on the formation of peptide bonds, which are facilitated by the presence of the Fmoc group .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by facilitating the synthesis of peptides that are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in the cellular environment can enhance the efficiency of peptide synthesis, thereby impacting the overall cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules during peptide synthesis. The Fmoc group protects the amino group of the compound, preventing unwanted side reactions during the coupling process . This protection is crucial for the selective formation of peptide bonds, which are catalyzed by enzymes such as peptidyl transferases . The deprotection of the Fmoc group is typically achieved using a base, such as piperidine, which allows for the subsequent coupling of the amino group with other amino acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable when stored at room temperature, but it can degrade over time if exposed to moisture or extreme temperatures . Long-term studies have shown that the stability of this compound is crucial for maintaining its effectiveness in peptide synthesis . Degradation of the compound can lead to reduced efficiency in peptide coupling reactions, impacting the overall outcome of the synthesis process .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxic effects . At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways related to peptide synthesis. This compound interacts with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds . The presence of the Fmoc group allows for selective deprotection and coupling reactions, facilitating the synthesis of peptides . The metabolic flux and levels of metabolites can be influenced by the efficiency of these reactions, impacting the overall metabolic pathways in which this compound is involved .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites within the cell . The distribution of this compound within tissues is also dependent on its binding to proteins, which can facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in specific subcellular regions can enhance its effectiveness in peptide synthesis, allowing for the efficient formation of peptide bonds in the desired locations .

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-21(26)14-23(12-6-1-7-13-23)24-22(27)28-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUDVWHRZVURNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589216
Record name [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

282524-98-5
Record name 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282524-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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